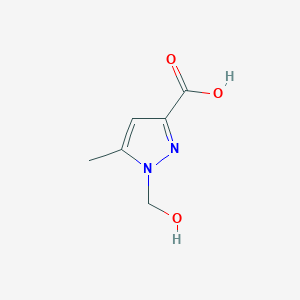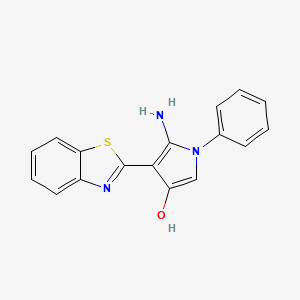![molecular formula C10H8N2O3 B12871379 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moietyThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction typically takes place at room temperature and achieves total conversion within 6 hours .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
作用機序
The mechanism by which 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the amino group.
2-Aminobenzoxazole derivatives: These compounds share the benzoxazole core but have different substituents.
Uniqueness
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(E)-3-(2-amino-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H2,11,12)(H,13,14)/b5-4+ |
InChIキー |
SQPOKXCRVVNCHU-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)



![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)




![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)

